Ferruginin A
CAS No.: 73210-81-8
Cat. No.: VC0191234
Molecular Formula: C30H36O4
Molecular Weight: 460.60
* For research use only. Not for human or veterinary use.

CAS No. | 73210-81-8 |
---|---|
Molecular Formula | C30H36O4 |
Molecular Weight | 460.60 |
Chemical Structure and Properties
Ferruginin A is characterized by its triprenylated anthranoid structure. Its chemical formula is C30H36O4 with a molecular weight of 460.60 g/mol . The compound's IUPAC name is 4,5,10-trihydroxy-7-methyl-1,1,6-tris(3-methylbut-2-enyl)anthracen-2-one . The structure features a tricyclic anthracene core with three prenyl (3-methylbut-2-enyl) groups and multiple hydroxyl functionalities that contribute to its biological activity .
Physical and Chemical Properties
The physical and chemical properties of Ferruginin A are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C30H36O4 |
Molecular Weight | 460.60 g/mol |
Exact Mass | 460.26135963 g/mol |
Topological Polar Surface Area (TPSA) | 77.80 Ų |
XlogP | 8.40 |
Atomic LogP (AlogP) | 7.50 |
H-Bond Acceptor | 4 |
H-Bond Donor | 3 |
Rotatable Bonds | 6 |
Table 1: Physical and chemical properties of Ferruginin A
Structural Identifiers
The compound can be identified through several chemical identifiers, which are essential for database searches and structural analyses:
Identifier | Value |
---|---|
SMILES (Canonical) | CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1CC=C(C)C)O)O |
SMILES (Isomeric) | CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1CC=C(C)C)O)O |
InChI | InChI=1S/C30H36O4/c1-17(2)8-9-22-20(7)14-21-15-23-27(29(34)26(21)28(22)33)24(31)16-25(32)30(23,12-10-18(3)4)13-11-19(5)6/h8,10-11,14-16,31,33-34H,9,12-13H2,1-7H3 |
InChI Key | CAMZGZXMXKJMGF-UHFFFAOYSA-N |
Table 2: Structural identifiers for Ferruginin A
Natural Sources and Isolation
Ferruginin A has been primarily isolated from plants belonging to the Hypericaceae family, particularly from the Vismia genus. The main natural sources include:
-
Vismia baccifera var. ferruginea
-
Vismia decipiens
-
Vismia macrophylla
The compound was first isolated in 1979 from Vismia baccifera var. ferruginea . It has since been found in various other Vismia species. The isolation process typically involves extraction from plant material followed by chromatographic purification techniques . The presence of Ferruginin A in these plants suggests potential ecological roles, possibly serving as a defense mechanism against microbial pathogens .
Antimicrobial Activity
Ferruginin A has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Research has shown that it exhibits both bacteriostatic and bactericidal effects depending on the concentration and target organism .
Activity Against Planktonic Bacteria
Studies have evaluated the antimicrobial efficacy of Ferruginin A against various bacterial strains, revealing a selective activity against Gram-positive bacteria with no significant effect on Gram-negative bacteria or fungi . The minimum inhibitory concentrations (MIC) determined for various microorganisms are summarized in the following table:
Microorganism | MIC (μM) |
---|---|
Gram-negative | |
Escherichia coli ATCC 25922 | >256 |
Pseudomonas aeruginosa ATCC 27853 | >256 |
Gram-positive | |
Bacillus megaterium Bm11 | 8 |
Staphylococcus aureus ATCC 25923 | 64 |
Staphylococcus epidermidis ATCC 12228 | 16 |
Yeast | |
Candida albicans ATCC 24433 | >256 |
Table 3: Minimum inhibitory concentrations (MIC) of Ferruginin A against various microorganisms
The data clearly indicates that Ferruginin A exhibits potent activity specifically against Gram-positive bacteria, with particularly strong effects against Bacillus megaterium (MIC = 8 μM) and Staphylococcus epidermidis (MIC = 16 μM) . In contrast, it shows no significant activity against Gram-negative bacteria or yeast at the concentrations tested .
Bactericidal Activity
Ferruginin A has demonstrated bactericidal effects against Gram-positive bacteria. Research has shown that it can cause approximately a 2-log reduction of viable Staphylococcus aureus cells within 18 hours at its MIC and 2 × MIC concentrations, with complete killing observed at 4 × MIC . Against Staphylococcus epidermidis, the compound showed a bactericidal effect (about 2-log reduction of viable cells) at 2 × MIC and 4 × MIC concentrations .
Activity Against Biofilms
One of the most promising aspects of Ferruginin A is its potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. The compound has shown remarkable efficacy in disrupting preformed biofilms of Staphylococcus aureus and Staphylococcus epidermidis, which are common inhabitants of human skin microbiota and major contributors to hospital-acquired infections .
In comparative studies, Ferruginin A demonstrated significantly superior anti-biofilm activity compared to conventional antibiotics such as ciprofloxacin, which showed minimal effect against Staphylococcus epidermidis biofilms and only achieved about 20% killing of Staphylococcus aureus biofilm cells at all tested concentrations .
The minimum effective dose for 50% biofilm killing (ABC50) for Ferruginin A was determined to be 1.08 μM against Staphylococcus aureus and 4.5 μM against Staphylococcus epidermidis, highlighting its potent anti-biofilm properties .
Related Compounds
Ferruginin A is part of a family of structurally related compounds that have been isolated from the Vismia genus. These include:
Ferruginin B and C
Ferruginin B and C are structural analogs of Ferruginin A. Ferruginin C has been characterized as a tetraprenylated derivative of Ferruginin A, specifically 3,8,9-Trihydroxy-6-methyl-2,4,4,5-tetrakis(3-methyl-2-butenyl)-1(4H)-anthracenone . It was isolated from Vismia species and represents the first tetraprenylated ferruginin isolated from a natural source .
Structurally Related Anthranoids
Two other structurally related compounds that share the same biogenetic pathway with Ferruginin A are:
-
Ferruanthrone (C30H36O4): Differs from Ferruginin A in having an anthrone scaffold, a tricyclic aromatic ketone, and different positions of the prenyl groups .
-
Vismione B (C21H22O5): Another anthranoid isolated from Vismia baccifera var. dealdata .
Comparative studies between these compounds have revealed that Ferruginin A exhibits superior antimicrobial activity, particularly against biofilms, compared to both Ferruanthrone and Vismione B .
Pharmacological Properties
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Ferruginin A have been predicted through computational models. These properties provide important insights into the compound's potential behavior in biological systems and its suitability as a therapeutic agent.
ADMET Property | Value | Probability (%) |
---|---|---|
Absorption | ||
Human Intestinal Absorption | Positive | 99.73% |
Caco-2 Permeability | Negative | 55.04% |
Distribution | ||
Blood Brain Barrier | Positive | 55.00% |
Subcellular Localization | Mitochondria | 75.43% |
Metabolism | ||
CYP3A4 Substrate | Positive | 57.73% |
CYP2C9 Substrate | Negative | 100.00% |
CYP2D6 Substrate | Negative | 85.89% |
CYP3A4 Inhibition | Negative | 76.93% |
CYP2C9 Inhibition | Positive | 79.85% |
CYP2C19 Inhibition | Positive | 81.14% |
CYP2D6 Inhibition | Negative | 79.48% |
CYP1A2 Inhibition | Positive | 84.17% |
CYP2C8 Inhibition | Negative | 63.79% |
CYP Inhibitory Promiscuity | Positive | 87.72% |
Transporter Interactions | ||
OATP2B1 Inhibitor | Negative | 56.31% |
OATP1B1 Inhibitor | Positive | 75.39% |
OATP1B3 Inhibitor | Positive | 89.82% |
MATE1 Inhibitor | Negative | 86.00% |
OCT2 Inhibitor | Negative | 95.00% |
BSEP Inhibitor | Positive | 83.86% |
P-glycoprotein Inhibitor | Negative | 45.08% |
P-glycoprotein Substrate | Negative | 69.99% |
Toxicity | ||
Carcinogenicity (binary) | Negative | 93.11% |
Table 4: Predicted ADMET properties of Ferruginin A
The ADMET profile suggests that Ferruginin A has high human intestinal absorption potential but may interact with several cytochrome P450 enzymes and transporters, which could influence its metabolism and potential for drug-drug interactions .
Cytotoxicity
Understanding the cytotoxic profile of Ferruginin A is essential for evaluating its potential as a therapeutic agent. Studies have assessed its effect on the viability of human immortalized HaCaT keratinocytes, which are the major cell type of human skin .
The lethal concentration causing 50% cell death (LC50) was calculated to evaluate the therapeutic index (TI) of Ferruginin A. Despite its cytotoxicity at higher concentrations, Ferruginin A demonstrated a better biological profile compared to structurally related compounds like Ferruanthrone and Vismione B .
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